![molecular formula C19H17FN2O6 B2532335 [2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 1117704-95-6](/img/structure/B2532335.png)
[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
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Overview
Description
The compound contains several functional groups including fluoroanilino, oxoethyl, and formylphenoxy groups. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. For example, 4-Fluoroaniline, a component of the compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluoroanilino group could potentially influence the compound’s polarity and solubility .properties
IUPAC Name |
[2-[[2-(4-fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O6/c20-14-3-5-15(6-4-14)22-17(24)9-21-18(25)11-28-19(26)12-27-16-7-1-13(10-23)2-8-16/h1-8,10H,9,11-12H2,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFWBKVUZPILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)OCC(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({[(4-Fluorophenyl)carbamoyl]methyl}carbamoyl)methyl 2-(4-formylphenoxy)acetate |
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